molecular formula C10H10N4O B11109734 2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide

2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B11109734
M. Wt: 202.21 g/mol
InChI Key: NRDPAVBUAFNMJA-UHFFFAOYSA-N
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Description

2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole ring is known for its versatility and ability to bind with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction proceeds under mild conditions and results in the formation of the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the benzamide moiety.

Scientific Research Applications

2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is unique due to its specific substitution pattern on the triazole ring and the benzamide moiety.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C10H10N4O/c1-7-4-2-3-5-8(7)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15)

InChI Key

NRDPAVBUAFNMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=NN2

Origin of Product

United States

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